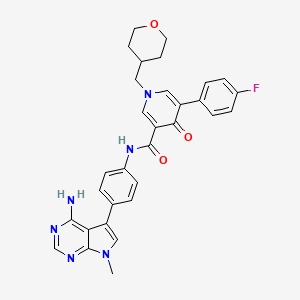
Pdhk-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdhk-IN-4: is a potent inhibitor of pyruvate dehydrogenase kinase, specifically targeting pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4 with half-maximal inhibitory concentration values of 0.0051 and 0.0122 micromolar, respectively . Pyruvate dehydrogenase kinases are crucial regulatory enzymes involved in the control of the pyruvate dehydrogenase complex, which plays a significant role in cellular energy metabolism. Inhibition of pyruvate dehydrogenase kinases has potential therapeutic applications in diseases such as diabetes and cancer .
Méthodes De Préparation
The synthesis of Pdhk-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional group introduction: Specific functional groups are introduced through various chemical reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial production methods for This compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Pdhk-IN-4: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pdhk-IN-4: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinases and their role in metabolic pathways.
Biology: Employed in research to understand the regulation of cellular energy metabolism and the role of pyruvate dehydrogenase kinases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and metabolic disorders.
Mécanisme D'action
Pdhk-IN-4: exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinases, specifically pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl coenzyme A and enhancing cellular energy production. The molecular targets of This compound include the active sites of pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4, and the pathways involved are primarily related to cellular energy metabolism .
Comparaison Avec Des Composés Similaires
Pdhk-IN-4: is unique in its high potency and selectivity for pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. Similar compounds include other pyruvate dehydrogenase kinase inhibitors such as dichloroacetate and AZD7545. Compared to these compounds, This compound exhibits higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Similar Compounds
- Dichloroacetate
- AZD7545
- Compound 30 (another potent pyruvate dehydrogenase kinase inhibitor)
Propriétés
Formule moléculaire |
C24H25N5O3 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
5-[(3S,5S)-1-(8-cyclopropyl-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H25N5O3/c1-12-25-22-20(17-4-2-3-16(13-5-6-13)21(17)28-22)23(26-12)29-10-14(9-15(29)11-30)18-7-8-19(27-18)24(31)32/h2-4,7-8,13-15,27,30H,5-6,9-11H2,1H3,(H,31,32)(H,25,26,28)/t14-,15-/m0/s1 |
Clé InChI |
MLJNBFHBPLOKOV-GJZGRUSLSA-N |
SMILES isomérique |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5C[C@H](C[C@H]5CO)C6=CC=C(N6)C(=O)O |
SMILES canonique |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5CC(CC5CO)C6=CC=C(N6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)



![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)

